molecular formula C15H12F3N3O2S B12164353 1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide

1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide

Cat. No.: B12164353
M. Wt: 355.3 g/mol
InChI Key: AFJMPPHRLYPGSZ-UHFFFAOYSA-N
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Description

1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide is a complex organic compound known for its unique chemical properties and applications. This compound is characterized by the presence of a phenyl group, a benzimidazole ring substituted with a trifluoromethyl group, and a methanesulfonamide group. It is widely used in various fields of scientific research due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide typically involves multiple steps. One common method includes the reaction of 2-(trifluoromethyl)-1H-benzimidazole with phenylmethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and quality. The final product is often purified through recrystallization using solvents like toluene to obtain a high-purity crystalline form .

Chemical Reactions Analysis

Types of Reactions

1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its electron-withdrawing properties, making it a strong electrophile. This allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic addition. The benzimidazole ring provides stability and facilitates binding to biological targets, potentially inhibiting specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-phenyl-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]methanesulfonamide is unique due to its combination of a benzimidazole ring and a trifluoromethyl group, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various fields of research .

Properties

Molecular Formula

C15H12F3N3O2S

Molecular Weight

355.3 g/mol

IUPAC Name

1-phenyl-N-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanesulfonamide

InChI

InChI=1S/C15H12F3N3O2S/c16-15(17,18)14-19-12-7-6-11(8-13(12)20-14)21-24(22,23)9-10-4-2-1-3-5-10/h1-8,21H,9H2,(H,19,20)

InChI Key

AFJMPPHRLYPGSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC3=C(C=C2)N=C(N3)C(F)(F)F

Origin of Product

United States

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